![molecular formula C13H20ClNO B1419739 4-(2-Phenoxyethyl)piperidine hydrochloride CAS No. 252918-95-9](/img/structure/B1419739.png)
4-(2-Phenoxyethyl)piperidine hydrochloride
Overview
Description
4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its numerous potential applications in fields such as medicine, agriculture, and materials science. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis
The molecular structure of 4-(2-Phenoxyethyl)piperidine hydrochloride is represented by the linear formula C13H19lNO•HCl . The molecular weight of this compound is 241.76 .Physical And Chemical Properties Analysis
The physical form of 4-(2-Phenoxyethyl)piperidine hydrochloride is a powder . The molecular weight of this compound is 241.76 , and its molecular formula is C13H19lNO•HCl .Scientific Research Applications
Proteomics Research
“4-(2-Phenoxyethyl)piperidine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins with modifications, and understand the complex biological processes at the protein level .
Drug Design and Synthesis
Piperidines, including “4-(2-Phenoxyethyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological and Pharmacological Activity
Piperidine derivatives, including “4-(2-Phenoxyethyl)piperidine hydrochloride”, have been found to exhibit a wide range of biological and pharmacological activities . They are used in the development of potential drugs .
Anticancer Agents
Some piperidine-embedded compounds, which could potentially include “4-(2-Phenoxyethyl)piperidine hydrochloride”, have been synthesized as anticancer agents . They have shown particularly good activity on androgen-refractory cancer cell lines .
Synthesis of Piperidinones
“4-(2-Phenoxyethyl)piperidine hydrochloride” could potentially be used in the synthesis of piperidinones . Piperidinones are a type of organic compound that contain a piperidine ring and a ketone functional group .
Synthesis of Spiropiperidines
“4-(2-Phenoxyethyl)piperidine hydrochloride” could also be used in the synthesis of spiropiperidines . Spiropiperidines are a type of organic compound that contain a piperidine ring and a spiro functional group .
Safety and Hazards
Future Directions
Piperidine and its derivatives, including 4-(2-Phenoxyethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Mode of Action
A related compound, piperidine, has been found to have potential clinical applications against various cancers when treated alone or in combination with some novel drugs .
Biochemical Pathways
These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
Related compounds like piperidine have shown potential clinical applications against various cancers .
properties
IUPAC Name |
4-(2-phenoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIVLBJBFTOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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